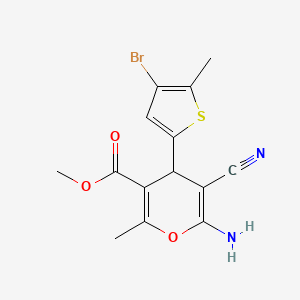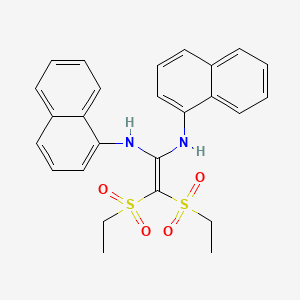![molecular formula C24H19N3O4 B4890775 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)
2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as Compound 1 and is used as a tool compound in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Compound 1 involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair, cell death, and inflammation. Inhibition of PARP activity by Compound 1 has been shown to enhance DNA damage and cell death in cancer cells. Additionally, Compound 1 has been shown to reduce inflammation in various disease models.
Biochemical and Physiological Effects:
Compound 1 has been shown to have significant biochemical and physiological effects in various studies. It has been shown to enhance DNA damage and cell death in cancer cells. Additionally, Compound 1 has been shown to reduce inflammation in various disease models. Furthermore, Compound 1 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound 1 in lab experiments is its high potency and selectivity for PARP inhibition. Additionally, Compound 1 is relatively easy to synthesize and purify. However, one of the limitations of using Compound 1 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the use of Compound 1 in scientific research. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of Compound 1. Additionally, future studies could investigate the role of Compound 1 in other cellular processes beyond DNA repair, cell death, and inflammation. Finally, future studies could investigate the potential therapeutic applications of Compound 1 in various disease models.
Conclusion:
In conclusion, Compound 1 is a chemical compound that has gained significant attention in scientific research. It is widely used as a tool compound in various biochemical and physiological studies and has been shown to have significant effects on DNA repair, cell death, and inflammation. While there are advantages and limitations to using Compound 1 in lab experiments, there are also several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Compound 1 involves the reaction of 2-aminobenzamide with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure Compound 1.
Aplicaciones Científicas De Investigación
Compound 1 is widely used as a tool compound in various biochemical and physiological studies. It is known to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP) and is used to study the role of PARP in various cellular processes. Compound 1 is also used to investigate the role of PARP in DNA repair, cell death, and inflammation. Additionally, Compound 1 is used to study the pharmacological effects of PARP inhibitors in various disease models.
Propiedades
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c25-21(28)18-12-6-7-13-19(18)26-22(29)20(14-15-8-2-1-3-9-15)27-23(30)16-10-4-5-11-17(16)24(27)31/h1-13,20H,14H2,(H2,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVTVJUOHLGODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2C(=O)N)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5852273 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4890694.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B4890702.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)